molecular formula C20H24N6O4S B6542601 ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate CAS No. 1060343-49-8

ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate

Cat. No.: B6542601
CAS No.: 1060343-49-8
M. Wt: 444.5 g/mol
InChI Key: SGDYCYGNBXODGW-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)sulfonyl]benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with an ethyl group at position 2. The piperazine ring at position 6 is linked via a sulfonyl group to an ethyl benzoate moiety. This structure combines a polar sulfonyl bridge with a lipophilic benzoate ester, balancing solubility and membrane permeability.

Properties

IUPAC Name

ethyl 4-[4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]sulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N6O4S/c1-3-17-21-22-18-9-10-19(23-26(17)18)24-11-13-25(14-12-24)31(28,29)16-7-5-15(6-8-16)20(27)30-4-2/h5-10H,3-4,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDYCYGNBXODGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

The compound’s closest analogs differ in three key regions: (1) the heterocyclic core, (2) substituents on the core, and (3) the linker between the core and benzoate group.

Compound Name / ID Core Structure Substituents (Position) Linker Type Key Modifications vs. Target Compound
Target Compound [1,2,4]triazolo[4,3-b]pyridazine 3-ethyl Sulfonyl-piperazine Reference
Z606-3882 [1,2,4]triazolo[4,3-b]pyridazine 3-isopropyl, 6-ethylpiperazine Piperazine (direct) No sulfonyl; isopropyl vs. ethyl at position 3
AZD5153 [1,2,4]triazolo[4,3-b]pyridazine 3-methoxy, 1-(piperidyl)phenoxy Bivalent ether Bivalent structure; methoxy substituent
I-6230 (Molecules, 2011) Pyridazine 3-pyridazine Phenethylamino Pyridazine core; amine linker
Ethyl 4-(7-cyano-1-... (ESI, Chemical Science) Imidazo[1,2-b]pyrazol 7-cyano, SEM-protected Direct bond Different heterocycle; no sulfonyl linker

Physicochemical Properties

  • Lipophilicity (logP): The sulfonyl group in the target compound reduces logP compared to analogs with thio (e.g., I-6373) or ether linkers (e.g., I-6473) . Ethyl substitution at position 3 likely results in lower hydrophobicity than Z606-3882’s isopropyl group .
  • Solubility: The sulfonyl-piperazine linkage enhances aqueous solubility relative to direct piperazine-linked analogs (e.g., Z606-3882) due to increased polarity .

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